molecular formula C17H16O3 B3280643 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate CAS No. 72009-86-0

2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate

Cat. No. B3280643
CAS RN: 72009-86-0
M. Wt: 268.31 g/mol
InChI Key: VAZQKPWSBFZARZ-UHFFFAOYSA-N
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Description

“2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” is a compound that is related to 2-Biphenylyl acrylate . The latter is a compound with the molecular formula C15H12O2 . It is also related to ethyl acrylate, which is the ethyl ester of acrylic acid . Ethyl acrylate is used as a raw material for fiber processing agents, adhesives, coatings, plastics, acrylic rubber, and emulsions .


Synthesis Analysis

The synthesis of related compounds such as 3-hydroxy-2-aryl acrylate involves various approaches . For instance, the synthesis of ethyl acrylate involves the acid-catalyzed esterification of acrylic acid . Another method involves the reaction of an alcohol with (meth)acryloyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Biphenylyl acrylate, a related compound, has a molecular formula of C15H12O2, an average mass of 224.255 Da, and a monoisotopic mass of 224.083725 Da .


Chemical Reactions Analysis

Ethyl acrylate, a related compound, can react vigorously with oxidizing reagents, peroxides, strong alkalis, and polymerization initiators . It can also undergo spontaneous thermal polymerization at high temperatures .


Physical And Chemical Properties Analysis

Ethyl acrylate, a related compound, is a colorless liquid with a characteristic acrid odor . It has a boiling point of 99.5°C and a molecular weight of 100.1 .

Scientific Research Applications

Synthesis of Complex Compounds

2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate is used as an intermediate in the synthesis of complex compounds. Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize various ethyl acrylates including ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues. These compounds serve as intermediates for aurora 2 kinase inhibitors. The process highlights the efficient formation of new bonds under environmentally benign conditions using water as a solvent (Xu et al., 2015).

Polymer Industry Applications

In the polymer industry, 2-ethylhexyl acrylate is a widely used acrylate, synthesized via Fisher esterification. Wang et al. (2020) proposed using deep eutectic solvent (DES [Im:2PTSA]) as a dual solvent-catalyst for the esterification process. This method intensifies the process, offering an environmentally friendly alternative and showcasing the application of acrylates in industrial polymer production (Wang et al., 2020).

Synthesis of Novel Polymers

Eftekhari‐Sis and Ghahramani (2015) synthesized the monomer 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate (NDPOE-acrylate), which was then copolymerized with N-isopropylacrylamide to create a dual pH and temperature responsive polymeric sensor. This showcases the potential of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate derivatives in creating specialized polymers with specific environmental responsiveness (Eftekhari‐Sis & Ghahramani, 2015).

Polymerization Studies

The study of polymerization of various acrylates has been a significant area of research. For example, Ros et al. (2018) explored the hydrolysis rates of polymers based on 2-(dimethylamino)ethyl acrylate, illustrating the role of these materials in applications ranging frombiomaterials to wastewater treatment. They introduced a new, hydrolytically labile, cationic monomer, 2-(dimethylamino)ethyl 2-hydroxymethyl acrylate (DHMA), to form homopolymers and copolymers. This research provides insight into the tunability of polymer hydrolysis, which is crucial for various applications (Ros et al., 2018).

Development of Specialized Monomers

Hashim et al. (2020) reported on the preparation of 3-(biphenyl)acrylates using a one-pot Suzuki cross-coupling–Wittig olefination reaction. These acrylates are crucial in the development of novel polymers with specific characteristics. This research demonstrates the versatility of acrylates in creating specialized monomers for targeted applications (Hashim et al., 2020).

Application in Non-Linear Optical (NLO) Materials

Rawat and Singh (2015) characterized a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate (ECPHPA). They found it to have properties suitable for non-linear optical (NLO) response, demonstrating the potential of acrylate derivatives in the field of photonics and telecommunications (Rawat & Singh, 2015).

Mechanism of Action

The mechanism of action of related compounds like 3-hydroxy-2-aryl acrylate involves both electrophilic and nucleophilic centers . This makes it a fascinating building block of many bioactive compounds .

Safety and Hazards

Ethyl acrylate, a related compound, is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer . It is highly flammable and may polymerize exothermically if heated or contaminated .

properties

IUPAC Name

2-(2-phenylphenoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-17(18)20-13-12-19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZQKPWSBFZARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72009-86-0
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-([1,1′-biphenyl]-2-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72009-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601320423
Record name 2-(2-phenylphenoxy)ethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

72009-86-0, 91442-24-9
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(2-phenylphenoxy)ethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Biphenyl-2-ol, ethoxylated, esters with acrylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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